Imidodiphosphoric acid, ethyl-, tetraethyl ester
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Overview
Description
Imidodiphosphoric acid, ethyl-, tetraethyl ester is a chemical compound with the molecular formula C8H21NO6P2 It is an ester derivative of imidodiphosphoric acid and is known for its applications in various fields of scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidodiphosphoric acid, ethyl-, tetraethyl ester typically involves the reaction of dichlorophosphinylphosphorimidic trichloride with ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired ester. The process involves the following steps:
Preparation of Dichlorophosphinylphosphorimidic Trichloride: This intermediate is synthesized by reacting phosphorus trichloride with ammonia.
Esterification: The dichlorophosphinylphosphorimidic trichloride is then reacted with ethanol under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Imidodiphosphoric acid, ethyl-, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorous compounds.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and are conducted under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, simpler phosphorous compounds, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Imidodiphosphoric acid, ethyl-, tetraethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential role in biochemical processes and enzyme catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism by which imidodiphosphoric acid, ethyl-, tetraethyl ester exerts its effects involves its interaction with various molecular targets and pathways. It acts as a bifunctional catalyst in ring-opening polymerization reactions, facilitating the formation of polymers with controlled molecular weights and narrow polydispersities. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Inorganic Pyrophosphate: Structurally similar to imidodiphosphoric acid, ethyl-, tetraethyl ester, inorganic pyrophosphate is involved in cellular metabolism and energy transfer.
Phosphoric Acid Esters: These compounds share similar ester functional groups and are used in various industrial applications.
Uniqueness
Its structural properties and reactivity make it a valuable compound for studying complex biochemical processes and developing new materials .
Properties
CAS No. |
3654-42-0 |
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Molecular Formula |
C10H25NO6P2 |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
N,N-bis(diethoxyphosphoryl)ethanamine |
InChI |
InChI=1S/C10H25NO6P2/c1-6-11(18(12,14-7-2)15-8-3)19(13,16-9-4)17-10-5/h6-10H2,1-5H3 |
InChI Key |
UVNRZRWWHRXZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
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